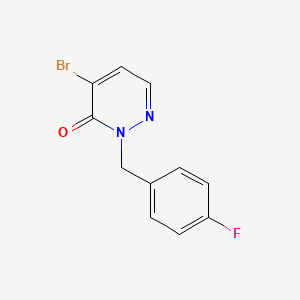

4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

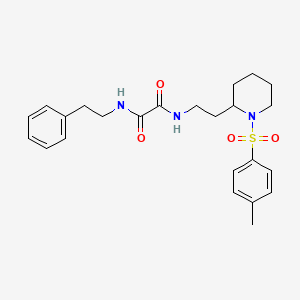

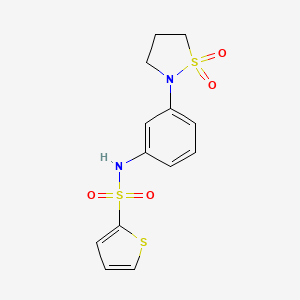

4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one, also known as 4-Bromo-2-(4-fluorobenzyl)-1,2-dihydropyridazin-3(2H)-one, is a chemical compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular weight of 297.13 g/mol and a melting point of 107-109°C. It is an important synthetic intermediate and has been used in the synthesis of a variety of biologically active compounds.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthetic Methodologies and Crystal Structures : The compound "4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one" does not directly appear in the literature but has structural analogs that have been synthesized and analyzed for their crystal structures. For example, the synthesis and crystal structure analysis of complexes such as [1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] highlight the versatility of fluorobenzyl and bromobenzyl groups in coordination chemistry. These compounds exhibit unique crystal packing and intermolecular interactions, underscoring the role of the fluorobenzyl and bromobenzyl groups in affecting molecular conformation and stability (Jing & Img, 2003).

Anticorrosive Applications : An ionic liquid with a 4-fluorobenzyl component, specifically 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, has demonstrated significant anticorrosion efficiency for mild steel in acidic environments. This finding suggests the potential of 4-fluorobenzyl derivatives in developing green anticorrosive agents, with high inhibition efficiency and environmental compatibility (Bhaskaran et al., 2019).

Photophysical and Biological Applications

Photophysicochemical Properties : Zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a Schiff base demonstrates promising photophysical and photochemical properties. This compound's good solubility, adequate fluorescence, singlet oxygen production, and photostability suggest its potential as a photosensitizer in photodynamic therapy for cancer treatment. The presence of benzenesulfonamide derivatives, including 4-fluorobenzyl groups, contributes to these favorable characteristics (Öncül et al., 2022).

Antifungal and Anticancer Activities : Compounds featuring bromobenzyl and fluorobenzyl groups have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, the synthesis and evaluation of new pyridazin-3(2H)-one derivatives have shown potential as anticancer, antiangiogenic, and antioxidant agents. These studies indicate that the incorporation of fluorobenzyl groups into pyridazinone scaffolds can significantly influence biological activity, offering a route to novel therapeutic agents (Kamble et al., 2015).

Propriétés

IUPAC Name |

4-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-10-5-6-14-15(11(10)16)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSDORCJOYEXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CC=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)